2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
Description
This compound is a structurally complex molecule featuring three key moieties:
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for enhancing metabolic stability and bioactivity .
- 4-(4-Methoxyphenyl)piperazine: A piperazine derivative substituted with a methoxyaryl group, commonly associated with receptor-targeting applications (e.g., serotonin or dopamine receptors) .
For example, bromo- or chloroethanone intermediates (e.g., 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) react with thiol-containing heterocycles (e.g., tetrazole-5-thiols or oxadiazole-thiones) under basic conditions (triethylamine, ethanol) to form thioether linkages . The 3-ethyl-1,2,4-oxadiazole-pyridine component could derive from cyclization reactions of thiosemicarbazones or hydrazide precursors .
Potential Applications: Piperazine-oxadiazole hybrids are frequently explored for anticancer, antimicrobial, or CNS-targeting activities due to their dual pharmacophoric features .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-19-24-22(30-25-19)16-4-9-20(23-14-16)31-15-21(28)27-12-10-26(11-13-27)17-5-7-18(29-2)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWNKAHQZPUSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Core Modifications
Piperazine Substituent Effects
- 4-Methoxyphenyl vs. The trifluoromethyl group in Analog 3 enhances hydrophobicity and bioavailability .
Preparation Methods
Formation of the 3-Ethyl-1,2,4-Oxadiazole Ring
The oxadiazole ring is constructed via a three-step sequence:
- Nitrile to Amidoxime : Treatment of 5-cyano-2-pyridinethiol with hydroxylamine (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours yields 5-amidoximo-2-pyridinethiol .
- O-Acylation : The amidoxime reacts with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K$$2$$CO$$3$$, 0°C → rt, 4 hours) to form O-acylamidoxime .
- Cyclodehydration : Heating the intermediate at 90°C in pH 9.5 borate buffer for 2 hours induces cyclization, producing 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol (Yield: 85%).
Key Data :
Synthesis of 4-(4-Methoxyphenyl)piperazin-1-yl Ethanone
Piperazine Functionalization
4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution:
- 4-Methoxyphenyl bromide reacts with piperazine in refluxing toluene (24 hours, Yield: 68%).
- The resulting piperazine derivative is acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C (Triethylamine, 1 hour) to form 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone (Yield: 89%).
Spectroscopic Validation :
- IR : 1653 cm$$^{-1}$$ (C=O stretch)
- $$^1$$H NMR (CDCl$$3$$) : δ 3.78 (s, 3H, OCH$$3$$), 3.90–2.32 (m, 8H, piperazine-H)
Final Coupling and Purification
The thioacetyl chloride intermediate is coupled with 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base (0°C → rt, 12 hours). Crude product purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound as a white solid (Yield: 72%, Purity: >98% by HPLC).
Thermal Stability : DSC analysis reveals decomposition at 315.75°C, indicating suitability for high-temperature applications.
Comparative Analysis of Synthetic Routes
Microwave-Assisted vs. Conventional Heating
Microwave irradiation (e.g., 240°C, 10 bar, 5 minutes) reduces reaction times for cyclization steps but requires specialized equipment. Conventional heating (reflux, 6–12 hours) offers broader accessibility but risks side-product formation.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) enhance cyclodehydration yields (>80%) but complicate purification. Non-polar solvents (toluene, THF) improve selectivity for piperazine functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
